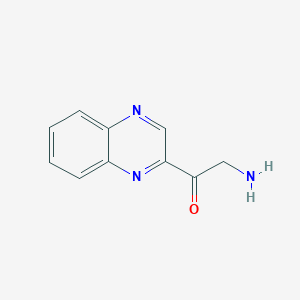
2-Amino-1-(2-quinoxalinyl)ethanon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(quinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(quinoxalin-2-yl)ethan-1-one typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of the quinoxaline ring, which is then further functionalized to obtain the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of 2-amino-1-(quinoxalin-2-yl)ethan-1-one can be achieved through scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-(quinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
2-amino-1-(quinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(quinoxalin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of 2-amino-1-(quinoxalin-2-yl)ethan-1-one, known for its diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties and applications.
Uniqueness
2-amino-1-(quinoxalin-2-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in scientific research and industry .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-amino-1-quinoxalin-2-ylethanone |
InChI |
InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2 |
Clave InChI |
SXSBKGPGKGEGSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






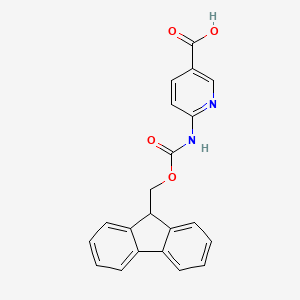
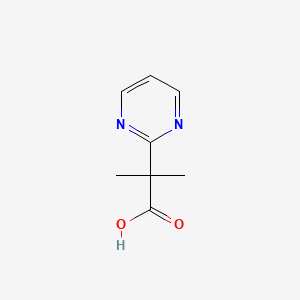
![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)


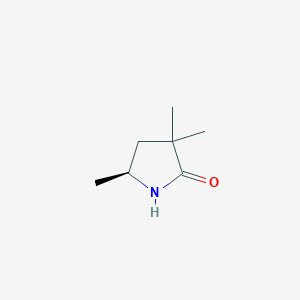
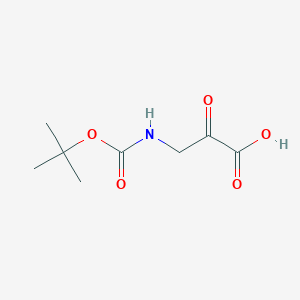


![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
